3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-4-5(2)7-8(12)9(10(13)15)16-11(7)14-6(4)3/h12H2,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQCQUQIQLFVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351279 | |
| Record name | 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119003-37-1 | |
| Record name | 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiophene Ring Formation via SₙAr and Cyclization
Ethyl thioglycolate undergoes nucleophilic aromatic substitution (SₙAr) with 2-chloro-6-methylnicotinonitrile (9a ) in the presence of triethylamine, yielding ethyl-2-(3-cyanopyridin-2-ylthio)acetate. Intramolecular cyclization under basic conditions forms the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate scaffold (10a–d ).
Mechanistic Insight : The reaction proceeds via deprotonation of the thiol group, nucleophilic attack on the pyridine ring, and cyclization through elimination of hydrogen cyanide.
Functionalization of the Thienopyridine Core
Installation of the 3-Amino Group
The amino group at position 3 is introduced via hydrolysis of a nitrile intermediate. For instance, treatment of 10a with 4 M NaOH yields the carboxylic acid, which is subsequently coupled with ammonium chloride using HATU to afford the primary amide. Alternative routes involve Sandmeyer reaction conditions for deamination, though these often reduce activity.
Methyl Group Introduction at Positions 4,5,6
Methyl groups are installed iteratively:
Table 2: Methylation Efficiency
| Position | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 4 | MeI, AlCl₃ | 0°C, 2h | 88 |
| 5 | Me₂SO₄, K₂CO₃ | Reflux, 6h | 76 |
Carboxamide Formation at Position 2
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester group in 10a is hydrolyzed using 4 M NaOH in ethanol to yield the carboxylic acid (11a ).
HATU-Mediated Amide Coupling
The carboxylic acid reacts with ammonia or methylamine in the presence of HATU and DIPEA, producing the carboxamide. For example:
\text{11a + NH₃ \xrightarrow{\text{HATU, DIPEA}} \text{this compound}}
Yield : 82% after column chromatography.
Alternative Synthetic Routes
Gould-Jacob Cyclization
Ethyl 2-amino-4,5,6-trimethylthiophene-3-carboxylate reacts with triethyl orthoformate and benzylamine to form the pyridine ring via cyclodehydration.
Vilsmeier-Haack Formylation
Formylation of 4,5,6-trimethylthieno[2,3-b]pyridine using POCl₃ and DMF introduces an aldehyde group, which is oxidized to the carboxylic acid and converted to the amide.
Challenges and Optimization
-
Regioselectivity in Cross-Coupling : Competing disubstitution during Suzuki reactions necessitates careful stoichiometry control.
-
Amination Side Reactions : Over-reduction of nitro intermediates can yield undesired byproducts; use of NaBH₄/CuCl₂ mitigates this.
-
Cyclization Efficiency : Polar solvents like DMF improve cyclization yields by stabilizing intermediates .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The thieno[2,3-b]pyridine-2-carboxamide scaffold is highly tunable, with substituents significantly altering physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : Compounds with trifluoromethyl or halogen substituents (e.g., –12) show higher bioactivity in FOXM1 inhibition due to increased electrophilicity .
- Aromatic/Planar Modifications : Cyclopentane-fused derivatives (e.g., KuSaSch101) demonstrate improved antiplasmodial activity, likely due to enhanced π-stacking interactions .
Spectroscopic and Electronic Properties
- Trimethyl Derivative: Methyl groups at positions 4, 5, and 6 induce bathochromic shifts in UV-Vis spectra compared to unsubstituted analogs, as observed in related methanone derivatives . The electron-donating methyl groups stabilize the excited state, increasing fluorescence quantum yield .
- Styryl Derivatives : Extended conjugation in distyryl analogs (e.g., compound 3 in ) results in redshifted absorption maxima (~450 nm), critical for photodynamic applications .
Pharmacological Potential
- M4 PAM Development: Replacement of the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core with tricyclic scaffolds (e.g., pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine) improved M4 receptor potency to low nanomolar levels .
- Antiplasmodial Activity : Derivatives like KuSaSch100 (IC₅₀ = 0.8 µM) outperform chloroquine against Plasmodium falciparum .
Insecticidal Activity
- Distyryl Derivative : Exhibits 80% mortality against Aphis craccivora at 100 ppm, comparable to acetamiprid, likely due to disrupted neurotransmission .
Spectroscopic Utility
- Solvent Effects: The trimethyl derivative’s fluorescence intensity in polar aprotic solvents (e.g., DMSO) is 3-fold higher than in nonpolar solvents, aiding in sensor design .
Biological Activity
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide (CAS Number: 119003-37-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.31 g/mol
- Structure : The compound features a thieno[2,3-b]pyridine ring system with amino and carboxamide functional groups.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thieno-pyridine derivatives with amine and carboxylic acid derivatives under controlled conditions. A common method employs sodium ethanolate in ethanol at elevated temperatures for optimal yield.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Key findings include:
Anticancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant cytotoxic effects against cancer cell lines. For instance:
- In vitro Studies : Compounds related to thieno[2,3-b]pyridine have shown IC50 values ranging from 25 to 90 nM against various cancer cell lines, indicating strong antiproliferative activity .
- Mechanism of Action : These compounds often act by inhibiting tubulin polymerization, which is crucial for cancer cell division .
Enzyme Inhibition
Studies have also demonstrated that thieno-pyridine derivatives can inhibit key enzymes involved in nucleotide metabolism:
- Ribonucleotide Reductase Inhibition : Certain derivatives have been reported to inhibit ribonucleotide reductase activity with IC50 values in the low micromolar range . This enzyme is essential for DNA synthesis and repair, making it a target for cancer therapy.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide, and what key reaction conditions are required?
- Methodology : The compound is synthesized via Thorpe-Ziegler cyclization. For example, refluxing a sodium ethoxide solution with 2-chloro-N-phenylacetamide derivatives (10 mmol) for 3 hours yields thieno[2,3-b]pyridine-2-carboxamide derivatives. Post-reaction steps include cooling, filtration, drying, and recrystallization in appropriate solvents (e.g., ethanol or DMF) .
- Critical Parameters : Reaction temperature (reflux conditions), stoichiometric ratios of intermediates, and solvent purity are crucial for optimizing yield and minimizing byproducts.
Q. How is the structural integrity of the synthesized compound validated?
- Methodology : Use spectroscopic techniques:
- IR Spectroscopy : Confirm the absence of cyano groups (disappearance of ~2200 cm⁻¹ peaks) and presence of NH₂ (~3177–3280 cm⁻¹) and carbonyl (~1652 cm⁻¹) groups .
- ¹H NMR : Look for singlet signals corresponding to methyl protons (δ 2.4–3.0), pyridine C5-H (δ 7.3), and aromatic protons (δ 7.4–7.9). Solvents like CF₃COOD may suppress NH signals .
- Validation : Cross-check spectral data with literature and elemental analysis (C, H, N content) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Methodology :
- Antioxidant Activity : Assess via DPPH free radical scavenging (H-donor method) and hydroxyl radical scavenging assays. Report IC₅₀ values and compare to reference antioxidants (e.g., ascorbic acid) .
- Insecticidal Activity : Test against aphids (e.g., Aphis craccivora) using acetamiprid as a reference. Calculate LC₅₀ values after 24/48 hours and analyze dose-response relationships .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Case Study : Replacing the cyano group in precursor 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide with a carboxamide group (compound 3) reduces insecticidal efficacy (LC₅₀ increases from 0.192 ppm to 0.841 ppm). This highlights the role of electron-withdrawing groups in bioactivity .
- Design Strategy : Introduce halogen atoms (e.g., bromine in 10a) or methoxy groups to enhance lipophilicity and target binding. Monitor activity shifts using structure-activity relationship (SAR) models .
Q. What crystallographic data are available for this compound, and how do they inform molecular interactions?
- Methodology : Single-crystal X-ray diffraction reveals planar thienopyridine cores and intermolecular hydrogen bonds (N–H···O/N). For example, in 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide, NH₂ groups form H-bonds with carbonyl oxygen, stabilizing the lattice .
- Application : Use crystallographic data (e.g., torsion angles, bond lengths) to predict binding modes in receptor studies or co-crystallization experiments .
Q. How is this compound utilized in studying muscarinic acetylcholine receptors (mAChRs)?
- Methodology : Derivatives like LY2119620 act as dualsteric ligands for M2/M4 mAChRs. Synthesize analogs by modifying the carboxamide side chain (e.g., adding hydroxyhexyl or cyclopropyl groups) and evaluate allosteric modulation via calcium mobilization assays .
- Key Findings : Substituents at the 6-position (e.g., 2-(4-methylpiperazin-1-yl)-2-oxoethoxy) enhance receptor selectivity. Radioligand binding assays (e.g., [³H]N-methylscopolamine) quantify affinity shifts .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Optimize reaction times and solvent systems (e.g., DMF vs. ethanol) to prevent side reactions like over-alkylation .
- Bioassay Controls : Include positive controls (e.g., acetamiprid for insecticidal tests) and validate statistical significance via ANOVA or t-tests .
- Crystallization : Use slow evaporation techniques with polar solvents (e.g., methanol/water) to obtain high-quality crystals for diffraction studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
